molecular formula C9H11NO3 B14264437 N-(3-Hydroxy-5-methoxyphenyl)acetamide CAS No. 162155-28-4

N-(3-Hydroxy-5-methoxyphenyl)acetamide

Katalognummer: B14264437
CAS-Nummer: 162155-28-4
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: WAXIIQHDNJOULR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Hydroxy-5-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with hydroxy and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methoxyphenyl)acetamide typically involves the reaction of 3-hydroxy-5-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Hydroxy-5-methoxyaniline+Acetic anhydrideThis compound+Acetic acid\text{3-Hydroxy-5-methoxyaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 3-Hydroxy-5-methoxyaniline+Acetic anhydride→this compound+Acetic acid

The reaction is usually performed in a solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Hydroxy-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Hydroxy-5-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(3-Hydroxy-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.

    N-(3-Hydroxyphenyl)acetamide: Lacks the methoxy group.

    N-(3-Methoxyphenyl)acetamide: Lacks the hydroxy group.

Uniqueness

N-(3-Hydroxy-5-methoxyphenyl)acetamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This combination of functional groups can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

162155-28-4

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

N-(3-hydroxy-5-methoxyphenyl)acetamide

InChI

InChI=1S/C9H11NO3/c1-6(11)10-7-3-8(12)5-9(4-7)13-2/h3-5,12H,1-2H3,(H,10,11)

InChI-Schlüssel

WAXIIQHDNJOULR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC(=C1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.